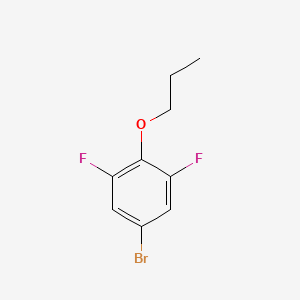

5-Bromo-1,3-difluoro-2-propoxybenzene

Description

Significance of Aryl Halides and Fluorinated Organic Compounds in Contemporary Chemical Research

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in modern organic synthesis. ossila.com Their utility stems from their ability to participate in a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govuzh.chresearchgate.netresearchgate.net This reactivity is crucial for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The specific halogen atom influences the reactivity, with bromides often offering a good balance of reactivity and stability. ossila.com

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. springerprofessional.de Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, while the strength of the carbon-fluorine bond often enhances thermal and metabolic stability. springerprofessional.de In medicinal chemistry, fluorinated compounds are prevalent in numerous drugs, and in materials science, they contribute to the development of polymers with unique properties. springerprofessional.dersc.org

Structural Characteristics and Chemical Importance of 5-Bromo-1,3-difluoro-2-propoxybenzene

This compound is a polysubstituted aromatic compound with the chemical formula C₉H₉BrF₂O. bldpharm.comappchemical.comchemscene.com Its structure features a benzene (B151609) ring with two fluorine atoms positioned meta to each other, a bromine atom, and a propoxy group. The strategic placement of these substituents creates a molecule with distinct regions of electron density and steric bulk.

The chemical importance of this compound lies in its potential as a versatile intermediate. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. nih.govuzh.chresearchgate.netresearchgate.net The two fluorine atoms and the propoxy group modulate the reactivity of the aromatic ring and can influence the properties of downstream products.

Overview of Research Areas and Methodological Approaches for Alkoxy-Substituted Aryl Halides

Research involving alkoxy-substituted aryl halides is extensive, with a primary focus on their synthesis and application as building blocks. The synthesis of these compounds often involves two key steps: the halogenation of a substituted phenol (B47542) and the subsequent alkylation of the hydroxyl group, or vice versa.

A common synthetic route to compounds like this compound would likely start with the bromination of 2,6-difluorophenol (B125437) to yield 4-bromo-2,6-difluorophenol. prepchem.com This intermediate can then be alkylated using a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) under basic conditions, a classic method known as the Williamson ether synthesis. chemicalbook.com Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for the formation of the aryl ether bond.

The primary research application of these molecules is as substrates in transition metal-catalyzed cross-coupling reactions. The development of more efficient and selective catalysts and reaction conditions for these transformations remains an active area of investigation.

Contextualization within Modern Organic Synthesis and Materials Science

In the landscape of modern organic synthesis, the demand for complex and highly functionalized molecules is ever-increasing. Compounds like this compound are valuable because they offer a pre-functionalized scaffold that can be readily diversified. The presence of both a bromine atom for coupling and fluorine atoms for tuning properties makes it a desirable building block for the synthesis of new drug candidates and agrochemicals. google.comgoogle.com

In materials science, the incorporation of fluorinated aryl units into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. springerprofessional.dersc.orgmdpi.com While specific applications of this compound in this area are not yet widely reported, its structure suggests potential as a monomer or a precursor to monomers for the synthesis of novel fluorinated poly(aryl ether)s or other advanced materials. mdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1309933-01-4 | C₉H₉BrF₂O | 251.07 |

| 5-Bromo-1,3-difluoro-2-isopropoxybenzene | 1309933-98-9 | C₉H₉BrF₂O | 251.07 |

| 4-Bromo-2,6-difluorophenol | 104197-13-9 | C₆H₃BrF₂O | 208.99 |

| 2,6-Difluorophenol | 28177-48-2 | C₆H₄F₂O | 130.09 |

| 5-Bromo-1,3-difluoro-2-iodobenzene | 160976-02-3 | C₆H₂BrF₂I | 318.89 |

| 5-Bromo-1,3-dichloro-2-fluorobenzene (B174838) | 17318-08-0 | C₆H₂BrCl₂F | 259.89 |

Data sourced from commercial supplier catalogs and chemical databases. bldpharm.comappchemical.comchemscene.comsigmaaldrich.com

Table 2: Key Synthetic Reactions and Precursors

| Reaction Type | Starting Material | Reagent(s) | Product | Reference |

| Bromination | 2,6-Difluorophenol | Bromine, Carbon disulfide, HBr (cat.) | 4-Bromo-2,6-difluorophenol | prepchem.com |

| Williamson Ether Synthesis | 4-Bromo-2,6-difluorophenol | 1-Propyl halide, Base (e.g., K₂CO₃) | This compound | Inferred from general methods chemicalbook.com |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid, Pd catalyst, Base | Aryl-substituted difluoro-propoxybenzene | Inferred from general methods nih.govuzh.chresearchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSUOXIHAGRDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 1,3 Difluoro 2 Propoxybenzene

Retrosynthetic Analysis and Design of Precursor Molecules

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally disconnecting the target structure into simpler, commercially available starting materials. The retrosynthesis of 5-Bromo-1,3-difluoro-2-propoxybenzene suggests two primary disconnection points: the C-Br bond and the C-O ether linkage.

Disconnection Approach 1: Bromination as the final step.

This approach involves the late-stage bromination of a 1,3-difluoro-2-propoxybenzene precursor. The key challenge in this strategy is achieving the desired regioselectivity, placing the bromine atom specifically at the C5 position, para to the propoxy group and meta to both fluorine atoms.

Disconnection Approach 2: Ether formation as the final step.

Alternatively, the synthesis can proceed through the formation of the propoxy ether bond as the final key step. This would involve the reaction of a 5-bromo-1,3-difluorophenol precursor with a suitable propylating agent. This strategy hinges on the successful synthesis of the brominated and fluorinated phenol (B47542) intermediate.

Based on these analyses, the key precursor molecules to be synthesized are derivatives of 1,3-difluorobenzene, which can be further functionalized to introduce the bromo and propoxy substituents in the desired orientation.

Strategies for Regioselective Bromination of Fluorinated Anisoles or Phenols

Achieving regioselective bromination on a substituted aromatic ring is a critical step in the synthesis of this compound. The directing effects of the existing fluorine and alkoxy substituents play a crucial role in determining the position of the incoming electrophile.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination is a classic method for introducing a bromine atom onto an aromatic ring. taylorandfrancis.com The regioselectivity is governed by the electronic nature of the substituents already present on the ring. The alkoxy group is a strong activating group and an ortho, para-director, while fluorine is a deactivating group but also an ortho, para-director.

In a precursor such as 1,3-difluoro-2-propoxybenzene, the powerful ortho, para-directing effect of the propoxy group would be expected to dominate. This would direct the incoming bromine electrophile to the positions ortho and para to it. The para position (C5) is sterically more accessible and electronically favored, making it the likely major product.

Common brominating agents for this transformation include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) in a suitable solvent. uwindsor.ca The reaction conditions can be optimized to favor the desired 5-bromo isomer.

Directed Ortho Metalation (DoM) Coupled Bromination

Directed Ortho Metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, in this case, a bromine source.

The methoxy group is a known DMG. wikipedia.org Therefore, a precursor like 1,3-difluoro-2-methoxybenzene could be subjected to DoM. The fluorine atoms also have a directing effect in metalation. researchgate.net The lithiation would occur at the most acidic proton, which is influenced by both the methoxy and fluoro groups. Subsequent quenching with a brominating agent like 1,2-dibromoethane or hexabromoethane would introduce the bromine atom at the metalated position. This method offers excellent control over regioselectivity, potentially providing a direct route to the desired substitution pattern. wikipedia.org

Methods for Introducing the Propoxy Moiety

The introduction of the propoxy group can be achieved through several reliable methods, with the Williamson ether synthesis and Nucleophilic Aromatic Substitution (SNAr) being the most prominent.

Williamson Ether Synthesis in Fluorinated Aromatic Systems

The Williamson ether synthesis is a widely used method for the formation of ethers from an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of a 5-bromo-1,3-difluorophenol with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. wikipedia.org

The first step is the deprotonation of the phenol to form the more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in an SN2 reaction to form the desired ether. masterorganicchemistry.com

The presence of fluorine atoms on the aromatic ring can influence the acidity of the phenol and the reactivity of the resulting phenoxide, but the Williamson ether synthesis is generally robust and applicable to such systems.

Nucleophilic Aromatic Substitution (SNAr) Routes for Propoxylation

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. chemistrysteps.commasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. libretexts.org

In a potential precursor like 1-bromo-2,5-difluoro-3-nitrobenzene, the nitro group acts as a strong EWG, activating the ring towards nucleophilic attack. The fluorine atom at the C2 position can serve as the leaving group, as fluorine is a surprisingly good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com

The reaction would proceed by the attack of a propoxide nucleophile (generated from propanol and a base) on the carbon bearing the fluorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the fluoride ion restores the aromaticity and yields the desired this compound. The regioselectivity of this reaction is high, as the nucleophile will preferentially replace the leaving group that is ortho or para to the activating nitro group. libretexts.org

Sequential Introduction of Halogen and Alkoxy Functionalities

A plausible and efficient synthesis of this compound would likely involve the carefully orchestrated sequential introduction of the halogen and alkoxy substituents onto a benzene (B151609) precursor. The order of these introductions is critical and is governed by the directing effects of the substituents at each stage of the synthesis.

A potential synthetic pathway could commence with a difluorinated starting material, such as 1,3-difluorobenzene. The fluorine atoms are strong ortho, para-directors, but are deactivating. The subsequent introduction of a bromine atom via electrophilic aromatic substitution would be directed to the 4- or 6-position. To achieve the desired 5-bromo isomer, a more elaborate strategy starting from a precursor with a different substitution pattern that directs the incoming groups to the desired positions would be necessary.

For instance, a plausible route could start from 2,6-difluoroaniline. The amino group is a strong activating group and would direct bromination to the para-position, yielding 4-bromo-2,6-difluoroaniline. Subsequent removal of the amino group via a Sandmeyer-type reaction (diazotization followed by reduction) would yield 1-bromo-3,5-difluorobenzene (B42898). The introduction of the propoxy group at the 2-position would then require a nucleophilic aromatic substitution (SNAr) reaction. However, the positions ortho to the fluorine atoms are highly activated towards nucleophilic attack. Therefore, a more likely strategy would involve the introduction of a hydroxyl group first, followed by etherification.

Fluorination Strategies for Halogenated Precursors

Modern fluorination strategies offer a range of methods for the introduction of fluorine atoms onto an aromatic ring. While direct fluorination of benzene is often too reactive and non-selective, several reagents and methods have been developed for controlled electrophilic fluorination. Reagents such as Selectfluor® (F-TEDA-BF4) can be used for the electrophilic fluorination of aromatic compounds.

In the context of synthesizing this compound, a strategy could involve starting with a pre-halogenated and functionalized benzene ring. For example, one could envision a synthetic route starting from a brominated aniline (B41778) derivative, where the amino group directs the subsequent fluorination steps before being converted to another functional group or removed.

Another powerful method for the introduction of fluorine is the Balz-Schiemann reaction, which involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate salt, prepared from the corresponding aniline. This method is particularly useful for the regioselective introduction of a single fluorine atom. A multi-step sequence involving sequential diazotization and fluorination could be envisioned for the synthesis of a difluorinated intermediate.

| Fluorination Method | Reagent/Reaction | Application |

| Electrophilic Fluorination | Selectfluor® | Direct fluorination of activated aromatic rings |

| Balz-Schiemann Reaction | ArN2+BF4- | Regioselective introduction of fluorine from an amino group |

| Nucleophilic Aromatic Substitution | KF, CsF | Fluorination of activated aryl halides or nitroarenes |

Halogen Exchange Reactions in Aromatic Systems

Halogen exchange reactions, particularly the conversion of chloro or bromo aromatics to their fluoro counterparts (Halex reaction), are a cornerstone of industrial fluoroaromatic chemistry. These reactions are typically performed at high temperatures in aprotic polar solvents using a fluoride salt like potassium fluoride or cesium fluoride. The reactivity of the starting aryl halide is highly dependent on the presence of electron-withdrawing groups ortho and para to the leaving halogen.

For the synthesis of a difluorinated precursor to this compound, one could start with a dichlorinated or dibrominated benzene derivative that has activating groups in the appropriate positions to facilitate the halogen exchange. For example, starting with 1,3-dichloro-2-nitrobenzene, a sequential Halex reaction could potentially yield 1,3-difluoro-2-nitrobenzene. The nitro group could then be reduced to an amino group and subsequently converted to a bromine atom via a Sandmeyer reaction.

| Reaction Type | Reagents | Key Features |

| Halex Reaction | KF, CsF in aprotic polar solvent | Industrial method for producing fluoroaromatics |

| Copper-catalyzed Fluorination | CuF2, CuI/KF | Milder conditions for fluorination of aryl halides |

| Palladium-catalyzed Fluorination | Pd catalyst, F- source | Broad substrate scope for fluorination of aryl halides and triflates |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of all reaction steps to maximize yield, minimize cost, and ensure safety and efficiency. For a multi-step synthesis of this compound, each step would need to be individually optimized.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation.

Temperature: Optimizing the reaction temperature is crucial for balancing reaction kinetics with the stability of reactants and products.

Catalyst: For catalytic reactions, screening different catalysts and optimizing catalyst loading is essential.

Reagent Stoichiometry: Using the optimal ratio of reactants can maximize the conversion of the limiting reagent and minimize side reactions.

Reaction Time: Monitoring the reaction progress to determine the optimal reaction time can prevent the formation of degradation products.

Continuous flow chemistry offers significant advantages for the scalable synthesis of fine chemicals and pharmaceutical intermediates. The use of microreactors or tubular reactors can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous materials at any given time, and allow for the seamless integration of multiple reaction steps. For instance, a diazotization reaction, which can be hazardous on a large scale in batch, can be performed much more safely in a continuous flow setup. A patent for the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) describes a continuous tubular diazotization reaction to improve stability and yield.

The final step in the proposed synthesis, the introduction of the propoxy group, would likely proceed via a Williamson ether synthesis or a nucleophilic aromatic substitution. Optimization of this step would involve screening different bases, solvents, and temperature conditions. The use of phase-transfer catalysts could also be explored to facilitate the reaction between the phenoxide intermediate and propyl bromide.

Stereochemical Control and Diastereoselectivity in Multi-Step Syntheses

The structure of this compound itself is achiral. However, if any of the synthetic intermediates or reagents possess stereocenters, or if the synthesis is adapted to produce a derivative with stereocenters, then control of stereochemistry becomes a critical consideration.

For example, if a chiral propoxy group, such as an (R)- or (S)-2-butoxy group, were to be introduced, the synthesis would lead to diastereomeric products if the aromatic precursor already contained a stereocenter. In such cases, diastereoselective reactions would be necessary to control the formation of the desired stereoisomer.

Methods for achieving stereochemical control in multi-step syntheses include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step.

Chiral Catalysts: Asymmetric catalysis using chiral metal complexes or organocatalysts can enantioselectively or diastereoselectively transform a prochiral substrate.

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions.

While not directly applicable to the synthesis of the achiral target compound, these principles are fundamental in modern organic synthesis. Should a synthetic route to a chiral analogue of this compound be required, for example in the development of new agrochemicals or pharmaceuticals, the application of these stereochemical control strategies would be paramount. The diastereoselectivity of reactions such as cycloadditions or nucleophilic additions to carbonyl groups in intermediates would need to be carefully optimized to ensure the production of the desired stereoisomer in high purity.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1,3 Difluoro 2 Propoxybenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional correlation spectra, the precise connectivity and spatial arrangement of atoms within 5-Bromo-1,3-difluoro-2-propoxybenzene can be established.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the propoxy group. The aromatic region is expected to show two signals for the protons at the C4 and C6 positions of the benzene (B151609) ring. Due to the dissymmetry of the molecule, these protons are chemically non-equivalent. The proton at C6 is flanked by a bromine atom and a fluorine atom, while the proton at C4 is situated between a bromine atom and a fluorine atom. The differing electronic environments will result in distinct chemical shifts.

The propoxy group will present three sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the aromatic ring. The multiplicity of these signals arises from spin-spin coupling with adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-4 | 7.10 - 7.30 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Aromatic H-6 | 6.90 - 7.10 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| O-CH ₂-CH₂-CH₃ | 4.00 - 4.20 | Triplet (t) | J(H-H) ≈ 7 |

| O-CH₂-CH ₂-CH₃ | 1.80 - 2.00 | Sextet (sxt) | J(H-H) ≈ 7 |

| O-CH₂-CH₂-CH ₃ | 0.95 - 1.10 | Triplet (t) | J(H-H) ≈ 7 |

Table 1: Predicted ¹H NMR Spectral Data for this compound

The ¹³C NMR spectrum provides crucial information regarding the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the six carbons of the benzene ring and the three carbons of the propoxy chain. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (bromine, fluorine, and the propoxy group). The carbons directly bonded to the electronegative fluorine atoms (C1 and C3) will exhibit large C-F coupling constants, appearing as doublets. The carbon bearing the bromine atom (C5) and the carbon attached to the propoxy group (C2) will also have characteristic chemical shifts. The remaining aromatic carbons (C4 and C6) will show signals in the typical aromatic region, with their chemical shifts influenced by the surrounding substituents. The aliphatic carbons of the propoxy group will appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 | 155 - 160 | Doublet (d) |

| C2 | 145 - 150 | Singlet (s) or small doublet |

| C3 | 155 - 160 | Doublet (d) |

| C4 | 115 - 120 | Singlet (s) |

| C5 | 100 - 105 | Singlet (s) |

| C6 | 110 - 115 | Singlet (s) |

| O -CH₂-CH₂-CH₃ | 70 - 75 | Singlet (s) |

| O-C H₂-CH₂-CH₃ | 22 - 27 | Singlet (s) |

| O-CH₂-C H₂-CH₃ | 10 - 15 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. In the case of this compound, the two fluorine atoms at positions 1 and 3 are chemically non-equivalent due to the unsymmetrical substitution pattern of the benzene ring. Consequently, two distinct signals are expected in the ¹⁹F NMR spectrum. Each fluorine signal will be split into a doublet by the adjacent aromatic proton. Further coupling to the other fluorine atom (F-F coupling) and potentially long-range coupling to other protons might also be observed, leading to more complex multiplicity patterns. The analysis of these coupling constants provides valuable information about the relative positions of the fluorine atoms and other substituents on the aromatic ring.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-1 | -110 to -115 | Doublet of doublets (dd) | J(F-H) ≈ 8-10, J(F-F) ≈ 5-8 |

| F-3 | -110 to -115 | Doublet of doublets (dd) | J(F-H) ≈ 8-10, J(F-F) ≈ 5-8 |

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propoxy group (H-7 with H-8, and H-8 with H-9). It would also confirm the through-bond coupling between the aromatic protons H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the OCH₂ group would show a cross-peak with the corresponding carbon signal (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) proton-carbon couplings (¹H-¹³C). HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would be expected between the OCH₂ protons (H-7) and the aromatic carbons C-1, C-2, and C-3, confirming the attachment of the propoxy group to the C-2 position of the benzene ring. Correlations between the aromatic protons (H-4 and H-6) and the surrounding aromatic carbons would further solidify the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. In this molecule, NOESY could show correlations between the OCH₂ protons (H-7) and the aromatic protons at C-1 and C-3, further confirming the ortho-positioning of the propoxy group relative to the fluorine atoms.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.

While ESI is a soft ionization technique that typically yields the protonated molecular ion ([M+H]⁺), Electron Impact (EI) ionization is a higher-energy method that causes fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information.

For this compound (C₉H₉BrF₂O), the HRMS-ESI spectrum is expected to show a prominent peak corresponding to the protonated molecule, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Under EI conditions, the molecular ion peak (M⁺) would also exhibit this isotopic pattern. The fragmentation pathways are anticipated to involve the loss of the propoxy group, the bromine atom, and potentially rearrangements. A study on the mass spectrometric fragmentation of polybrominated diphenyl ethers under EI-MS has shown that major ions include the molecular ion (M⁺) and fragments resulting from the loss of bromine atoms. nih.govacs.orgresearchgate.net For this compound, key fragmentation pathways could include:

Loss of the propyl group: [M - C₃H₇]⁺

Loss of the propoxy group: [M - OC₃H₇]⁺

Loss of the bromine atom: [M - Br]⁺

Cleavage of the ether bond: This can lead to the formation of a bromodifluorophenoxy cation or a propyl cation.

| Ion | m/z (for ⁷⁹Br) | Proposed Structure/Fragment |

| [C₉H₉BrF₂O]⁺ | 250.98 | Molecular Ion |

| [C₆H₂BrF₂O]⁺ | 208.93 | Loss of propyl radical |

| [C₉H₉F₂O]⁺ | 171.06 | Loss of bromine radical |

| [C₆H₃F₂O]⁺ | 129.01 | Loss of bromine and propene |

| [C₃H₇]⁺ | 43.05 | Propyl cation |

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

The combination of these advanced NMR and HRMS techniques provides a robust and comprehensive characterization of this compound, confirming its molecular formula, the connectivity of its atoms, and the specific substitution pattern on the aromatic ring.

Isotope Pattern Analysis for Halogen Content Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of a halogen-containing compound is its characteristic isotope pattern. For this compound, the presence of a bromine atom is unequivocally confirmed by analyzing this pattern.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive pair of peaks in the mass spectrum for the molecular ion and any bromine-containing fragments. These two peaks, separated by two mass-to-charge units (m/z), will have a relative intensity ratio of approximately 1:1. This characteristic M and M+2 pattern is a definitive signature for the presence of a single bromine atom within the molecule.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₉H₉BrF₂O)

| m/z (Nominal) | Isotope Composition | Relative Abundance (%) |

| 250 | C₉H₉⁷⁹BrF₂O | 100.0 |

| 251 | ¹³CC₈H₉⁷⁹BrF₂O, C₉H₈²H⁷⁹BrF₂O, etc. | ~9.8 |

| 252 | C₉H₉⁸¹BrF₂O | ~97.2 |

| 253 | ¹³CC₈H₉⁸¹BrF₂O, C₉H₈²H⁸¹BrF₂O, etc. | ~9.5 |

This table presents a theoretical prediction of the primary isotope peaks for the molecular ion of this compound. The presence of the intense M+2 peak at m/z 252 with nearly the same intensity as the M peak at m/z 250 would be the key indicator of the bromine atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, effectively creating a "fingerprint" for identification and structural analysis.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands corresponding to its specific functional groups and aromatic structure.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.

Aliphatic C-H Stretching: The propoxy group will exhibit strong C-H stretching vibrations in the 2980-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkage (propoxy group attached to the benzene ring) will produce strong, characteristic C-O-C stretching bands, typically in the 1260-1000 cm⁻¹ region.

C=C Stretching: The aromatic ring will show several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the exact position and intensity of these bands.

C-F Stretching: The presence of two fluorine atoms on the benzene ring will give rise to strong C-F stretching bands, typically found in the 1350-1150 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 680 and 515 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are highly sensitive to the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region. For a 1,2,3,5-tetrasubstituted benzene ring, specific patterns of bands are expected, which can help confirm the isomeric structure.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1350 - 1150 | IR (strong) |

| C-O-C Asymmetric & Symmetric Stretch | 1260 - 1000 | IR (strong) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR (strong) |

| C-Br Stretch | 680 - 515 | IR, Raman |

This table provides a generalized overview of the expected vibrational frequencies. The actual experimental values would provide a precise fingerprint of the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield a wealth of structural information, including:

Unambiguous Confirmation of Connectivity: The exact positions of the bromine, fluorine, and propoxy substituents on the benzene ring would be definitively established, confirming the this compound isomer.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-H, C-O, C-F, C-Br) and bond angles would be obtained, providing insight into the electronic effects of the substituents on the geometry of the benzene ring.

Conformation of the Propoxy Group: The dihedral angles defining the orientation of the propoxy chain relative to the plane of the benzene ring would be determined. This would reveal the preferred conformation of the ether linkage in the solid state.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions, or van der Waals forces. These interactions govern the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 7.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1006.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.65 |

This table presents hypothetical crystallographic data. Actual experimental data from X-ray diffraction would be required for a definitive structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores (the parts of a molecule that absorb light). The benzene ring in this compound acts as the primary chromophore.

The UV-Vis spectrum of benzene typically shows a strong primary absorption band (π → π) around 204 nm and a weaker, fine-structured secondary band (also π → π) around 254 nm. Substitution on the benzene ring can cause shifts in the position (bathochromic or red shift to longer wavelengths; hypsochromic or blue shift to shorter wavelengths) and intensity (hyperchromic or increase in absorption; hypochromic or decrease in absorption) of these bands.

For this compound, the following effects on the UV-Vis spectrum are anticipated:

The propoxy group (an auxochrome with non-bonding electrons on the oxygen) and the halogen atoms will interact with the π-electron system of the benzene ring.

This interaction is expected to cause a bathochromic shift of both the primary and secondary absorption bands to longer wavelengths compared to unsubstituted benzene.

The fine structure of the secondary band may be lost due to the substitution.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Band | Predicted λmax (nm) | Type of Transition |

| Primary Band | 210 - 230 | π → π |

| Secondary Band | 260 - 280 | π → π |

This table provides an estimation of the expected absorption maxima. The actual values would depend on the solvent used and the specific electronic effects of the substituents.

Lack of Publicly Available Research Data Precludes Article Generation on the Chemical Reactivity of this compound

Following a comprehensive and systematic search of public scientific databases, chemical supplier catalogs, and patent literature, it has been determined that there is insufficient research data available to construct a scientifically accurate article on the chemical reactivity of the compound this compound, as per the requested detailed outline.

The compound, identified with CAS Number 1309933-01-4, is listed by several chemical suppliers as a commercially available building block for organic synthesis. crysdotllc.combldpharm.comcymitquimica.comambeed.comnavimro.com This indicates its existence and potential utility in synthetic chemistry. However, its specific reactivity profile—particularly concerning the detailed reaction types outlined in the query—is not documented in accessible scientific journals or patents.

The query requested a thorough examination of the following areas:

Reactivity at the Aryl Bromide Position: Including specific C-C bond-forming cross-coupling reactions (Suzuki, Sonogashira, Negishi, Heck), other transition metal-catalyzed functionalizations of the C-Br bond, and the formation of organometallic reagents like Grignard or organolithium species.

Reactivity of the Fluorine Atoms and C-F Bond Activation: Including Nucleophilic Aromatic Substitution (SNAr) reactions and C-F bond functionalization via organometallic or photoredox catalysis.

While extensive literature exists on these fundamental reactions for a wide variety of other aryl halides and fluorinated compounds, no specific studies detailing these transformations for this compound could be located. A safety data sheet for the compound explicitly states "no data available" regarding its chemical stability and reactivity. aaronchem.com

Generating an article based on speculation or by extrapolating results from structurally similar but distinct molecules would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on the specified compound. Therefore, until research on the chemical behavior of this compound is conducted and published, the creation of a detailed and authoritative article on its reactivity remains unfeasible.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 1,3 Difluoro 2 Propoxybenzene

Transformations Involving the Propoxy Ether Linkage

The propoxy group in 5-Bromo-1,3-difluoro-2-propoxybenzene is a significant modulator of the molecule's reactivity. Its ether linkage can be a site for cleavage and derivatization, and its electronic properties influence the reactions on the aromatic ring.

The cleavage of aryl ethers is a fundamental transformation in organic synthesis, often requiring harsh conditions. For this compound, the cleavage of the propoxy group to reveal the corresponding phenol (B47542), 4-bromo-2,6-difluorophenol, can be achieved using strong acids or Lewis acids. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly employed for this purpose. The reaction proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack by a bromide ion on the propyl group or, under forcing conditions, at the aromatic carbon.

While specific studies on the derivatization of the propoxy group in this particular molecule are not extensively documented, general methods for the modification of alkoxy groups can be applied. For instance, selective oxidation of the terminal methyl group of the propoxy chain could potentially yield carboxylic acid derivatives, though this would require careful selection of reagents to avoid oxidation of the aromatic ring or cleavage of the ether bond.

A patent for the intermolecular etherification and ether cleavage of alcohols and ethers suggests that treatment in an aqueous phase with an acid catalyst and an acid-stable hydrogenation catalyst under a hydrogen atmosphere at temperatures between 120 and 380°C can be effective for ether cleavage. google.com

Table 1: Representative Conditions for Ether Cleavage

| Reagent | Solvent | Temperature | Notes |

| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | -78 °C to room temp. | A widely used and effective method for cleaving aryl ethers. |

| Hydrobromic acid (HBr) | Acetic acid or water | Reflux | Requires strong acidic conditions and high temperatures. |

| Trimethylsilyl iodide (TMSI) | Acetonitrile or Chloroform | Room temperature to reflux | A milder alternative for ether cleavage. |

This table presents representative conditions for aryl ether cleavage and may not have been specifically performed on this compound.

The propoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions due to the lone pairs on the oxygen atom, which can be donated to the aromatic ring through resonance. However, in this compound, the situation is more complex. The two fluorine atoms are strong deactivators due to their high electronegativity, withdrawing electron density from the ring via the inductive effect. The bromine atom is also a deactivating, ortho-, para-directing group.

The net effect of these substituents on electrophilic aromatic substitution is a highly deactivated ring. The propoxy group's activating effect is significantly diminished by the presence of the three halogen atoms. Any electrophilic substitution would be expected to occur at the position para to the propoxy group (C4), which is already occupied by a bromine atom, or at the position ortho to the propoxy group (C6), which is sterically hindered and electronically deactivated by the adjacent fluorine atom. Therefore, further electrophilic substitution on the aromatic ring is generally unfavorable under standard conditions.

In the context of nucleophilic aromatic substitution, the electron-withdrawing fluorine atoms activate the ring towards attack by nucleophiles. The propoxy group, being electron-donating, would slightly disfavor this type of reaction compared to a non-alkoxylated analogue.

Regioselectivity and Chemoselectivity in Complex Reaction Systems

In reactions involving multiple reactive sites, such as cross-coupling reactions, the regioselectivity and chemoselectivity are of paramount importance. The bromine atom at the C5 position is the most likely site for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. The C-Br bond is significantly weaker than the C-F bonds, and palladium catalysts are well-known to preferentially undergo oxidative addition into C-Br bonds over C-F bonds.

For instance, in a Suzuki coupling reaction, a boronic acid would be expected to couple at the C5 position, replacing the bromine atom. The fluorine atoms and the propoxy group would remain intact under typical Suzuki conditions. A patent describing the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) from 3,5-dichloro-4-fluoroaniline (B1294558) highlights the utility of halogenated benzenes in further functionalization reactions. google.com

Chemoselectivity also comes into play when considering reactions that could potentially involve the propoxy group. For example, in the presence of a strong Lewis acid, both ether cleavage and reactions at the bromine atom could be possible. The choice of reagents and reaction conditions would be crucial in directing the reaction towards the desired outcome.

Table 2: Predicted Regioselectivity in Common Reactions

| Reaction Type | Reagent/Catalyst | Predicted Site of Reaction | Rationale |

| Suzuki Coupling | Pd catalyst, boronic acid | C5 (Bromine position) | Preferential oxidative addition of Pd into the C-Br bond. |

| Heck Reaction | Pd catalyst, alkene | C5 (Bromine position) | Similar mechanism to Suzuki coupling. |

| Nitration | HNO₃/H₂SO₄ | Low reactivity, potential for C6 | Highly deactivated ring; C6 is the least sterically hindered and electronically deactivated position for electrophilic attack. |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | C1 or C3 (Fluorine positions) | Fluorine atoms are good leaving groups in activated aromatic systems. |

This table is based on predicted reactivity and established principles of organic chemistry.

Kinetic and Mechanistic Studies of Key Transformation Pathways

The mechanism of a Suzuki cross-coupling reaction at the C5 position would follow the generally accepted catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium, regenerating the Pd(0) catalyst.

The cleavage of the propoxy ether by a reagent like BBr₃ likely proceeds through the formation of an oxonium ion intermediate, followed by an Sₙ2-type attack of a bromide ion on one of the carbon atoms of the propoxy group, or an Sₙ1-type cleavage if a stable carbocation can be formed.

For nucleophilic aromatic substitution, the reaction would likely proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the aromatic ring. The presence of the electron-withdrawing fluorine atoms would help to stabilize this intermediate.

Further dedicated kinetic and mechanistic studies would be necessary to fully elucidate the intricate details of the reactivity of this compound and to optimize its use as a building block in organic synthesis.

Computational Chemistry and Theoretical Studies on 5 Bromo 1,3 Difluoro 2 Propoxybenzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-Bromo-1,3-difluoro-2-propoxybenzene, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance. These frontier orbitals are crucial in predicting a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. youtube.comossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ossila.comwikipedia.org

Table 1: Illustrative Frontier Orbital Energies for a Substituted Benzene (B151609) Ring

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily localized on the aromatic ring, with contributions from the halogen atoms. |

| HOMO | -6.8 | Distributed across the benzene ring and the oxygen atom of the propoxy group. |

Note: The values in this table are representative examples for a similarly substituted aromatic compound and are intended for illustrative purposes.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.id The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show a region of negative electrostatic potential around the oxygen atom of the propoxy group due to its lone pairs of electrons. The fluorine atoms, being highly electronegative, would also create localized electron-rich areas. Conversely, the hydrogen atoms of the propoxy group and the regions adjacent to the electron-withdrawing substituents on the aromatic ring would exhibit a positive electrostatic potential. The bromine atom can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential halogen bond donor. mdpi.com

The flexibility of the propoxy group in this compound allows for the existence of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers for rotation between them. rsc.org This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy at each step.

For the propoxy group, rotation around the C(aryl)-O and O-C(propyl) bonds will be of primary interest. The presence of the bulky bromine and fluorine atoms adjacent to the propoxy group will introduce steric hindrance, which will significantly influence the preferred conformations and the rotational energy barriers. mdpi.comnih.gov The most stable conformer will be the one that minimizes steric repulsion between the propoxy chain and the adjacent halogen atoms. Computational studies on similar alkoxybenzenes have shown that planar conformations, where the alkyl chain lies in the plane of the benzene ring, can be energy minima, but steric hindrance can favor non-planar arrangements. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

DFT calculations, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can provide reliable predictions of nuclear magnetic resonance (NMR) chemical shifts. liverpool.ac.uknih.govacs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined. For this compound, theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for assigning the observed experimental signals to specific atoms within the molecule.

Similarly, the vibrational frequencies of a molecule can be calculated computationally. psu.edu These calculations provide the theoretical infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule. nih.govresearchgate.net Comparing the calculated frequencies with experimental data can help in the assignment of vibrational bands to specific functional groups and motions within the molecule. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring and the propoxy group, C-O stretching of the ether linkage, and the C-F and C-Br stretching vibrations.

Table 2: Representative Calculated Vibrational Frequencies for a Halogenated Alkoxybenzene

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2980-2850 | Stretching of the C-H bonds in the propoxy group. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| C-O Stretch | 1250-1000 | Stretching of the ether C-O bond. |

| C-F Stretch | 1200-1000 | Stretching of the carbon-fluorine bonds. |

Note: These are typical frequency ranges and the actual values for this compound would require specific calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. ibs.re.kr By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.

For this compound, a number of reactions could be computationally modeled. For example, electrophilic aromatic substitution is a common reaction for benzene derivatives. khanacademy.org Computational studies could explore the regioselectivity of such reactions, predicting which position on the aromatic ring is most susceptible to electrophilic attack. The combined electronic effects of the activating propoxy group and the deactivating but ortho-, para-directing halogens would make this a complex but interesting system to model. Another potential area of investigation is the homolytic cleavage of the C-Br bond, which could be relevant in radical reactions. whiterose.ac.uk

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the physical properties of molecules, such as their boiling point and solubility, as well as their organization in the solid state. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com this compound can participate in several types of non-covalent interactions.

Dipole-dipole interactions: The polar C-F, C-Br, and C-O bonds create a net molecular dipole moment, leading to dipole-dipole attractions between molecules. libretexts.org

Van der Waals forces: These are present in all molecules and arise from temporary fluctuations in electron density. libretexts.orgpressbooks.pub

Halogen bonding: The bromine and, to a lesser extent, the fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules. researchgate.netresearchgate.net This type of interaction is directional and can play a significant role in crystal packing. researchgate.net

Hydrogen bonding: While the molecule itself cannot act as a hydrogen bond donor, the oxygen and fluorine atoms can act as hydrogen bond acceptors, interacting with donor molecules. pressbooks.pub

Structure-Reactivity Relationship Prediction and Rational Design

Computational chemistry provides a powerful lens through which the intricate relationship between the molecular structure of this compound and its chemical reactivity can be meticulously examined. Through the application of theoretical models and quantum mechanical calculations, it is possible to predict how this compound will behave in various chemical environments and to rationally design novel derivatives with tailored properties. These in silico approaches are fundamental in modern chemistry for accelerating discovery and minimizing the need for extensive empirical experimentation.

The reactivity of this compound is governed by the electronic and steric interplay of its substituents: the bromine atom, the two fluorine atoms, and the propoxy group, all attached to the benzene ring. Theoretical studies, primarily employing Density Functional Theory (DFT), allow for the calculation of a wide array of molecular properties that are indicative of reactivity. These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For instance, the electron-withdrawing nature of the fluorine and bromine atoms significantly influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack. Computational models can precisely map these electronic effects. The propoxy group, being an electron-donating group, counteracts the effects of the halogens, creating a nuanced reactivity profile across the molecule.

Rational design of new molecules based on the this compound scaffold leverages these computational predictions. By systematically modifying the parent structure in silico—for example, by altering the alkoxy chain or substituting the bromine atom with other functional groups—chemists can generate a library of virtual compounds. The structure-reactivity relationships for this virtual library can then be explored computationally to identify candidates with desired characteristics, such as enhanced reactivity at a specific site or improved interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) models represent another layer of computational analysis. These statistical models correlate variations in the chemical structure of a series of compounds with changes in a specific activity, such as reaction rate or biological efficacy. For a series of analogs of this compound, QSAR can provide predictive models based on calculated molecular descriptors.

The following data tables present hypothetical, yet plausible, results from such computational studies, illustrating how structure-reactivity relationships are quantified and utilized in rational design.

Table 1: Predicted Reactivity Indices for Analogs of this compound

This table showcases how modifications to the substituent at the 5-position (replacing Bromine) are predicted to alter key electronic properties that govern reactivity. A lower LUMO energy, for instance, suggests a higher susceptibility to nucleophilic attack.

| Compound ID | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Electrophilicity Index (ω) |

| 1 | -Br | -6.85 | -0.95 | 5.90 | 2.25 |

| 2 | -Cl | -6.90 | -1.05 | 5.85 | 2.38 |

| 3 | -I | -6.70 | -1.10 | 5.60 | 2.45 |

| 4 | -CN | -7.20 | -1.80 | 5.40 | 3.13 |

| 5 | -NO₂ | -7.50 | -2.50 | 5.00 | 4.17 |

Table 2: In Silico Prediction of Site Selectivity for Electrophilic Aromatic Substitution

This table illustrates the predicted regioselectivity for an electrophilic attack on the aromatic ring of this compound and a rationally designed analog. The values represent the calculated activation energy barriers for substitution at different positions; lower values indicate a more favorable reaction site.

| Compound | Position C4 | Position C6 |

| This compound | 18.5 | 22.1 |

| 5-Cyano-1,3-difluoro-2-propoxybenzene | 25.3 | 28.9 |

These computational approaches provide deep insights into the chemical nature of this compound, enabling chemists to predict its behavior and to rationally design new molecules with fine-tuned properties for a wide range of applications.

Applications in Advanced Organic Synthesis and Materials Research

Role as a Versatile Synthetic Building Block for Complex Molecular Architectures

The strategic placement of functional groups on the 5-Bromo-1,3-difluoro-2-propoxybenzene scaffold makes it an invaluable tool for synthetic chemists. The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine atoms and the propoxy group influence the reactivity and physical properties of the resulting molecules.

The carbon-bromine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of fluorinated biaryl compounds. nbinno.comnih.gov For instance, the coupling of similar bromo-fluoro-aromatic compounds with various arylboronic acids, catalyzed by a palladium complex, yields the corresponding biaryl derivatives. nbinno.com The electron-withdrawing nature of the fluorine atoms can influence the efficiency of these coupling reactions.

The general scheme for a Suzuki-Miyaura coupling reaction involving a compound like this compound is depicted below:

Reaction Scheme: Suzuki-Miyaura coupling of a substituted bromobenzene (B47551) with an arylboronic acid.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic Acid | Palladium Catalyst | Fluorinated Biaryl |

In addition to biaryls, this compound is a precursor for the synthesis of fluorinated heterocycles. Palladium-catalyzed methods can be employed to construct various heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals. nih.gov The strategic positioning of the bromine atom allows for regioselective formation of these complex structures.

Beyond its utility in cross-coupling reactions, the this compound ring can be further functionalized to create densely substituted aromatic systems. The existing substituents direct subsequent electrophilic or nucleophilic aromatic substitution reactions to specific positions on the ring. The presence of two fluorine atoms generally deactivates the ring towards electrophilic substitution, but their directing effects, along with that of the propoxy and bromo groups, can be exploited for regioselective functionalization. This allows for the stepwise introduction of additional functional groups, leading to complex molecules with tailored properties.

Development of Novel Organic Materials

The unique electronic and physical properties imparted by the fluorine and propoxy groups make this compound an attractive starting material for the development of novel organic materials with applications in electronics and photonics.

The difluoro-aromatic structure of this compound makes it a suitable monomer for the synthesis of poly(arylene ether)s. Through nucleophilic aromatic substitution polymerization reactions, where the fluorine atoms are displaced by phenoxide nucleophiles, high-performance polymers can be synthesized. These polymers often exhibit enhanced thermal stability, chemical resistance, and desirable dielectric properties due to the presence of the fluoro-aromatic units. The propoxy group can further modify the polymer's solubility and processing characteristics.

Derivatives of this compound are potential candidates for the synthesis of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms into organic semiconductors can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is beneficial for electron injection and transport in n-type or ambipolar OFETs. By utilizing the bromine handle for cross-coupling reactions, extended π-conjugated systems, which are essential for charge transport and light emission in OLEDs, can be constructed.

The incorporation of fluorinated benzene (B151609) rings is a well-established strategy in the design of liquid crystals. biointerfaceresearch.com The strong dipole moment associated with the C-F bonds can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of the final material. biointerfaceresearch.comnih.gov this compound can serve as a core unit in the synthesis of liquid crystalline molecules. The propoxy chain contributes to the molecular shape and flexibility necessary for the formation of mesophases, while the difluoro-substitution pattern impacts the intermolecular interactions that govern the liquid crystalline behavior. nih.gov Research on similarly structured fluorinated compounds has shown that they can exhibit various liquid crystalline phases, which are crucial for display technologies. biointerfaceresearch.com

Enabling New Synthetic Methodologies and Chemical Transformations

The reactivity of the carbon-bromine bond in "this compound" is central to its role in enabling a variety of synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for their efficiency and tolerance of a wide range of functional groups.

The presence of two fluorine atoms ortho and para to the bromine atom significantly influences the electronic properties of the aryl bromide. These electron-withdrawing fluorine atoms enhance the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond more susceptible to oxidative addition to a low-valent palladium catalyst. This is a critical activation step in many cross-coupling catalytic cycles.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester. This methodology is widely used to form carbon-carbon bonds. For "this compound," a Suzuki-Miyaura coupling would enable the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 5-position, leading to the synthesis of complex biaryl and styrenyl derivatives. The resulting fluorinated biaryl compounds are of significant interest in medicinal chemistry and materials science. mdpi.comnih.govresearchgate.netuzh.chnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. nih.govnih.gov The application of this reaction to "this compound" would provide a direct route to novel fluorinated anilines. These products can serve as key intermediates for the synthesis of pharmaceuticals and agrochemicals, where the introduction of a substituted amino group can significantly modulate biological activity. nih.govnih.gov

Stille Coupling: In a Stille coupling, the aryl bromide is reacted with an organotin compound. This reaction is known for its mild conditions and tolerance of sensitive functional groups. While the toxicity of organotin reagents has led to a decline in its use in some areas, it remains a valuable tool for specific synthetic challenges.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for the construction of complex olefinic structures.

The strategic use of these and other cross-coupling reactions with "this compound" allows chemists to rapidly build molecular complexity and access novel chemical space. The fluorinated and propoxy-substituted phenyl ring can be incorporated into a wide range of organic molecules, influencing their physical, chemical, and biological properties.

Table of Potential Cross-Coupling Reactions:

| Coupling Reaction | Reactant 2 | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-R |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | Aryl-NR₂ |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl-R |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Aryl-Alkene |

Design and Synthesis of Molecular Probes for Chemical Biology Research

The unique properties of fluorine, particularly the stable isotope ¹⁸F, make fluorinated compounds highly valuable in the development of molecular probes for chemical biology research, especially for Positron Emission Tomography (PET) imaging. acs.orgnih.gov PET is a powerful, non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. acs.org

"this compound" can serve as a precursor for the synthesis of ¹⁸F-labeled molecular probes. The bromine atom can be replaced with the positron-emitting ¹⁸F isotope in a late-stage radiofluorination reaction. The presence of the two stable ¹⁹F atoms on the ring can also influence the molecule's properties, such as its lipophilicity and binding affinity to biological targets. acs.orgnih.gov

Synthesis of ¹⁸F-Labeled Probes:

The general strategy for creating an ¹⁸F-labeled probe from "this compound" would involve a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed fluorination. While direct displacement of the bromide with [¹⁸F]fluoride is challenging on an unactivated aromatic ring, the bromine can be converted to a more suitable leaving group, or a precursor for a diaryliodonium salt, which is more reactive towards nucleophilic fluorination.

The resulting ¹⁸F-labeled "1,3-difluoro-5-[¹⁸F]fluoro-2-propoxybenzene" could then be further elaborated or used as a core scaffold in the design of probes for specific biological targets. The propoxy group can be modified to include targeting moieties that direct the probe to specific proteins, enzymes, or receptors involved in disease processes. The fluorine atoms can also play a role in modulating the pharmacokinetic properties of the probe, such as its metabolic stability and biodistribution. acs.org

The development of such probes is crucial for understanding disease mechanisms, diagnosing diseases at an early stage, and monitoring the efficacy of therapeutic interventions. The incorporation of the difluoro-propoxybenzene moiety can lead to probes with improved imaging characteristics and better target specificity.

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring of 5 Bromo 1,3 Difluoro 2 Propoxybenzene

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical assessment of 5-Bromo-1,3-difluoro-2-propoxybenzene, enabling the physical separation of the compound from a mixture. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Products and Impurities

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. For the analysis of this compound, GC can be employed to assess its purity by separating it from volatile starting materials or low-boiling-point by-products. When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes an invaluable tool for both quantification and identification. The mass spectrometer provides information on the molecular weight of eluted compounds and their fragmentation patterns. The presence of a bromine atom is often easily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which aids in the structural elucidation of unknown impurities.

Hypothetical GC-MS Parameters for Analysis

| Parameter | Value/Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Products

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically the method of choice. This technique can effectively separate the main product from non-volatile starting materials, polar and non-polar impurities, and degradation products. nih.govmdpi.com

When coupled with a mass spectrometer, LC-MS provides definitive identification of the separated components by their mass-to-charge ratio, complementing the retention time data from the chromatogram. mdpi.comuu.nl This is particularly useful for identifying unexpected by-products or degradation products formed during synthesis or storage. mdpi.comekb.eg

Illustrative HPLC Method Parameters

| Parameter | Value/Condition |

|---|---|

| Instrument | HPLC with UV and/or MS Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water (with 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |

| Gradient | Start at 60% B, ramp to 95% B over 15 minutes, hold 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm; MS Scan (ESI+) |

| Injection Volume | 5 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures, UPLC delivers dramatically increased resolution, sensitivity, and speed of analysis. For a compound like this compound, UPLC would be particularly advantageous in resolving closely related positional isomers, which may be difficult to separate using conventional HPLC. The faster run times also increase sample throughput, which is beneficial for reaction monitoring and high-throughput screening applications.

Nuclear Magnetic Resonance (NMR) for Reaction Progress Monitoring and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound and for monitoring the progress of its synthesis. beilstein-journals.org Both ¹H and ¹⁹F NMR are highly informative. ¹H NMR can confirm the presence and structure of the propoxy group and the arrangement of protons on the aromatic ring.

Given the presence of fluorine atoms, ¹⁹F NMR is an exceptionally powerful tool. acs.org It offers high sensitivity and a wide chemical shift range, which makes it excellent for detecting subtle changes in the electronic environment of the fluorine atoms. nih.gov This allows for clear differentiation between the target compound and other fluorinated intermediates or by-products. rsc.org

Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity assessments. diva-portal.org By integrating the area of a specific signal from the analyte against the signal of a certified internal standard of known concentration, the absolute purity of the sample can be determined without the need for an authenticated reference standard of this compound itself. acgpubs.org For fluorinated compounds, ¹⁹F qNMR is particularly robust due to the lack of background interference. rsc.org

Typical NMR Parameters for Analysis

| Parameter | ¹H NMR | ¹⁹F NMR (for qNMR) |

|---|---|---|

| Spectrometer | 400 MHz or higher | Operating at the corresponding frequency for ¹⁹F |

| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |

| Internal Standard | (For qNMR) e.g., Maleic Anhydride | (For qNMR) e.g., Trifluorotoluene |

| Pulse Angle | 30° | 30° - 90° (optimized for quantification) |

| Relaxation Delay (d1) | > 5 x T₁ (longest) | > 5 x T₁ (e.g., 60 seconds to ensure full relaxation) acgpubs.org |

| Acquisition Time | ~2-3 seconds | ~1 second acgpubs.org |